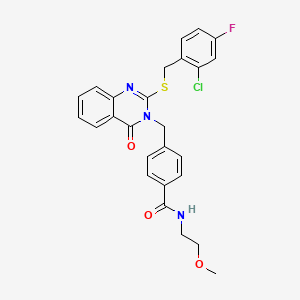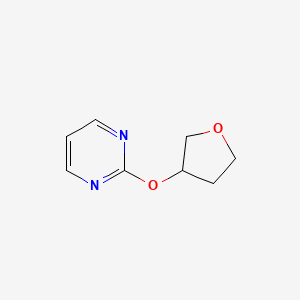
N-(3-fluoro-4-methylphenyl)-1-(methylsulfonyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Azetidine Derivatives in Scientific Research
Synthesis and Biological Evaluation
Azetidine and its derivatives are often synthesized for biological evaluation, highlighting their importance in medicinal chemistry. For instance, the synthesis and pharmacological activity of azetidinone derivatives have been explored for potential antidepressant and nootropic agents. These studies reveal the significance of the azetidine skeleton in developing central nervous system (CNS) active agents, suggesting a framework for further exploration in therapeutic applications (Thomas et al., 2016).
Chemical Synthesis and Polymerization
Azetidines serve as building blocks in chemical synthesis, including the development of new cyclic fluorinated beta-amino acids. Such synthetic pathways emphasize the versatility of azetidine derivatives in creating novel compounds with potential medicinal chemistry applications (Van Hende et al., 2009). Additionally, azetidines have been utilized in polymerization studies, offering insights into the formation of new polymeric materials with unique properties (Reisman et al., 2020).
Antibacterial Agents
Some azetidine derivatives have been evaluated for their antibacterial activities, showcasing the potential of these compounds in addressing microbial resistance and developing new antimicrobial therapies. The structural modifications of azetidine contribute to the understanding of structure-activity relationships in the quest for more effective antibacterial agents (Kuramoto et al., 2003).
Radioligand Development
Azetidine derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors, demonstrating their applicability in neuroimaging and the study of psychiatric and neurological disorders. This application signifies the role of azetidine-based compounds in advancing diagnostic methodologies and understanding receptor dynamics in vivo (Matarrese et al., 2001).
Safety and Hazards
The safety data sheet indicates that this compound is harmful if swallowed, causes serious eye irritation, may cause respiratory irritation, and causes skin irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if skin contact occurs .
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-methylsulfonylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3S/c1-8-3-4-10(5-11(8)13)14-12(16)9-6-15(7-9)19(2,17)18/h3-5,9H,6-7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHCKXYBAWKLGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)S(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,5-Dimethylphenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2889282.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2889283.png)


![3-(Dimethylamino)-2-[[(E)-2-(4-fluorophenyl)ethenyl]sulfonylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B2889286.png)

![tert-butyl N-{[(5,6,7,8-tetrahydronaphthalen-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2889289.png)

![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)

![dimethyl 2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2889301.png)

![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)